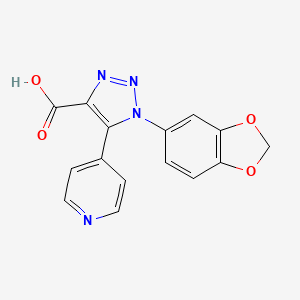
1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(1,3-Benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique combination of benzodioxole, pyridine, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
准备方法
The synthesis of 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the pyridine derivative: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Construction of the triazole ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling reactions: The final step involves coupling the benzodioxole, pyridine, and triazole moieties under suitable reaction conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反应分析
1-(1,3-Benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Coupling reactions: The triazole ring can participate in coupling reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1,3-Benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridine moieties can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar compounds to 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid include:
1-(1,3-Benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyridine moiety, which may result in different biological activities.
5-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the benzodioxole moiety, which may affect its chemical reactivity and biological properties.
1-(1,3-Benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of these three distinct moieties, which contribute to its diverse chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-15(21)13-14(9-3-5-16-6-4-9)19(18-17-13)10-1-2-11-12(7-10)23-8-22-11/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQBFNZARWWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


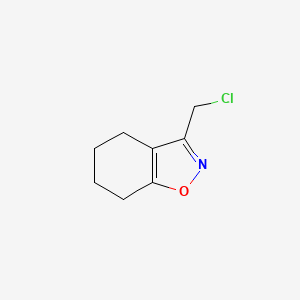
![1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
![N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide](/img/structure/B1373738.png)
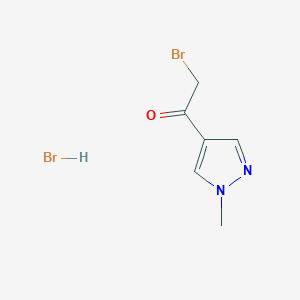
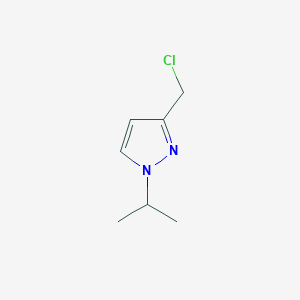
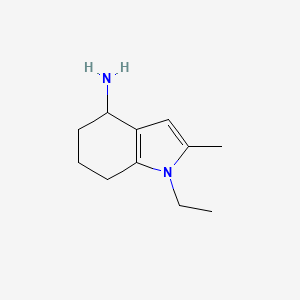
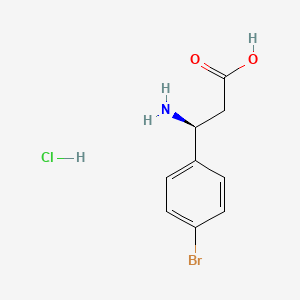
![tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1373747.png)
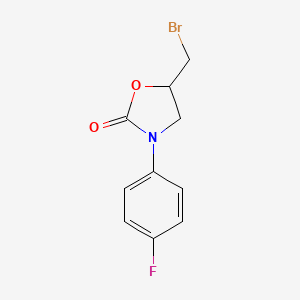
![N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B1373750.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride](/img/structure/B1373752.png)
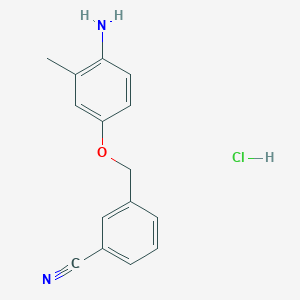
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)
